
Application Notes and Protocols for (Rac)-
Lartesertib Administration in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: (Rac)-Lartesertib

Cat. No.: B10831616 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosage and administration of

(Rac)-Lartesertib (also known as Lartesertib or M4076), a potent and selective Ataxia

Telangiectasia Mutated (ATM) kinase inhibitor, in various mouse models. The provided

protocols are based on preclinical studies and are intended to guide the design and execution

of in vivo experiments.

Mechanism of Action
Lartesertib is an orally bioavailable ATP-competitive inhibitor of ATM kinase.[1] ATM plays a

crucial role in the DNA damage response (DDR) pathway by detecting DNA double-strand

breaks (DSBs) and initiating downstream signaling to activate cell cycle checkpoints and DNA

repair.[2] By inhibiting ATM, Lartesertib prevents the repair of damaged DNA in cancer cells,

leading to apoptosis and sensitizing them to DNA-damaging agents like radiotherapy and

certain chemotherapies.[1][2][3]
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Caption: Lartesertib inhibits ATM kinase, disrupting DNA repair and promoting apoptosis.

Quantitative Data Summary
The following tables summarize the dosing regimens and outcomes from various preclinical

studies using Lartesertib in mouse models.

Table 1: (Rac)-Lartesertib Dosing Regimens in Mouse Xenograft Models
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Mouse
Model

Cancer
Type

Combinat
ion
Agent(s)

Larteserti
b Dosage

Administr
ation
Route

Dosing
Schedule

Referenc
e

FaDu

Xenograft

Head and

Neck

Squamous

Cell

Carcinoma

Ionizing

Radiation

(IR)

25 mg/kg Oral
Once daily

with IR
[3]

NCI-H1975

Xenograft

Non-Small

Cell Lung

Cancer

Ionizing

Radiation

(IR)

Not

specified
Oral

With

fractionate

d

radiotherap

y

[3]

SW620

Xenograft

Colorectal

Cancer
Irinotecan

10, 25, and

50 mg/kg
Oral

Once daily

for 4 days

following a

single

irinotecan

dose,

repeated

for 3 cycles

[3]

MiaPaCa-2

Xenograft

Pancreatic

Cancer

M4344

(ATR

inhibitor)

50 or 100

mg/kg
Oral

Once daily

throughout

the study

[4]

MV4.11

Xenograft

Acute

Myeloid

Leukemia

M4344

(ATR

inhibitor)

50 or 100

mg/kg
Oral

Once daily

throughout

the study

[4]

TNBC PDX

Models

Triple-

Negative

Breast

Cancer

M4344

(ATR

inhibitor)

50 mg/kg Oral Twice daily [5]
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MC-38

Syngeneic

Colorectal

Cancer

Tuvusertib

(ATR

inhibitor)

Not

specified

Not

specified

Not

specified
[6]

Table 2: Summary of Preclinical Efficacy of Lartesertib in Mouse Models
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Mouse Model
Combination
Therapy

Outcome Reference

FaDu Xenograft Ionizing Radiation

Complete tumor

regression at 25

mg/kg Lartesertib with

a 6-week fractionated

radiotherapy regimen.

[3]

SW620 Xenograft Irinotecan

Dose-dependent

enhancement of

antitumor efficacy.

[3]

MiaPaCa-2 Xenograft M4344 (ATR inhibitor)

Combination of 100

mg/kg Lartesertib and

10 mg/kg M4344

resulted in complete

tumor growth

inhibition.

[4][7]

MV4.11 Xenograft M4344 (ATR inhibitor)

Combination

treatment led to

almost complete

tumor regression.

[4][7]

TNBC PDX Models M4344 (ATR inhibitor)

Substantial

improvement in

efficacy and survival

compared with single-

agent M4344.

[8]

FaDu Xenograft Ionizing Radiation

Inhibition of p-ATM

and p-CHK2 in vivo in

a dose-dependent

manner.

[3]

MC-38 Syngeneic Tuvusertib (ATR

inhibitor)

Altered tumor

microenvironment,

including upregulation

of PD-L1 on immune

and tumor cells and

[6]
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an increase in NK

cells with prolonged

treatment.

Experimental Protocols
Protocol 1: Preparation of Lartesertib for Oral
Administration
This protocol describes the preparation of a Lartesertib suspension for oral gavage in mice.

Materials:

(Rac)-Lartesertib (M4076) powder

Methocel (0.5% w/v)

Tween 20 (0.25% v/v)

50 mmol/L Citrate buffer (pH 3.0)

Sterile conical tubes

Vortex mixer

Sonicator (optional)

Analytical balance

Procedure:

Prepare the vehicle solution:

Prepare a 0.5% (w/v) solution of Methocel in 50 mmol/L Citrate buffer (pH 3.0).

Add Tween 20 to a final concentration of 0.25% (v/v).

Mix thoroughly until a homogenous solution is formed.
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Calculate the required amount of Lartesertib: Based on the desired dosing concentration and

the total volume of the formulation needed, calculate the mass of Lartesertib powder

required.

Prepare the Lartesertib suspension:

Weigh the calculated amount of Lartesertib powder and add it to a sterile conical tube.

Add a small amount of the vehicle to the powder to create a paste.

Gradually add the remaining vehicle while vortexing to ensure a uniform suspension.

If necessary, sonicate the suspension to aid in dispersion.

Storage: The prepared suspension should be stored according to the manufacturer's

recommendations, typically protected from light. It is advisable to prepare the suspension

fresh for each experiment.

Protocol 2: Oral Gavage Administration of Lartesertib in
Mice
This protocol outlines the procedure for administering Lartesertib to mice via oral gavage.

Materials:

Prepared Lartesertib suspension

Appropriately sized oral gavage needles (e.g., 20-22 gauge, 1.5 inches long with a ball tip)

Syringes (e.g., 1 mL)

Animal scale

Procedure:

Dose Calculation:

Weigh each mouse on the day of dosing.
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Calculate the required volume of Lartesertib suspension to administer based on the

mouse's body weight and the desired dose (mg/kg). A typical dosing volume for mice is 5-

10 mL/kg.

Syringe Preparation:

Gently mix the Lartesertib suspension to ensure uniformity.

Draw the calculated volume into the syringe.

Remove any air bubbles from the syringe.

Animal Restraint:

Properly restrain the mouse by grasping the loose skin over the neck and shoulders to

immobilize the head.

Gavage Needle Insertion:

Gently insert the gavage needle into the diastema (the gap between the incisors and

molars).

Advance the needle along the roof of the mouth and down the esophagus into the

stomach. The mouse should swallow the tip of the needle. Do not force the needle if

resistance is met.

Substance Administration:

Once the needle is correctly positioned, slowly depress the syringe plunger to deliver the

suspension.

Administer the solution at a controlled rate to prevent regurgitation.

Post-Administration Monitoring:

Return the mouse to its cage and monitor for any signs of distress.
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Caption: Workflow for Lartesertib administration in mouse models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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